![molecular formula C7H5ClN4O3 B1353212 6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 878713-17-8](/img/structure/B1353212.png)
6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
The compound you’re asking about is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This heterocycle has been found to be remarkably versatile in drug design due to its relatively simple structure . It’s isoelectronic with purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been reported in various studies . For example, a series of benzo[d][1,2,3]-triazolo[4,3-a]pyrimidine-based dihydro-[1,2,4]-triazolo[4,3-a]pyrimidine derivatives were synthesized with good yields (74–87%) based on a multi-component reaction .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle has been found to be remarkably versatile in drug design . It has been used in various chemical reactions, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound can be used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have various applications in catalysis and materials science due to their unique chemical properties .
Antimalarial Activity
It may serve as a precursor for dihydroorotate dehydrogenase inhibitors, which have shown potential in treating malaria .
Vilsmeier Reaction
The compound could be involved in Vilsmeier reactions of conjugated carbocycles and heterocycles, which are useful in synthesizing various pharmacologically active molecules .
HIV TAR RNA Binding
There is potential for pharmacological activity through binding to HIV TAR RNA, which could lead to new treatments for HIV .
Additive in Photographic Research
It might be used as an additive to study the space charge layer in silver bromide microcrystals, which is important in photographic research .
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . Therefore, it’s likely that future research will continue to explore the potential of this scaffold in drug design.
properties
IUPAC Name |
6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O3/c1-2-3(8)5(13)12-7(9-2)10-4(11-12)6(14)15/h1H3,(H,14,15)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJZOLVGFBQNHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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